molecular formula C16H21NO B5397416 N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide

N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B5397416
M. Wt: 243.34 g/mol
InChI Key: PUXGFNNKIMKIBK-UHFFFAOYSA-N
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Description

N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This specific compound features a complex structure with an ethylpentynyl group and a methylphenyl group attached to the acetamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

    Formation of the Alkyne Group: The ethylpentynyl group can be synthesized through a series of reactions starting from a suitable alkyne precursor.

    Acylation Reaction: The acetamide core can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling Reaction: The final step involves coupling the ethylpentynyl group with the acetamide core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: May have pharmacological properties that could be explored for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylpent-1-yn-3-yl)-2-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a methyl group.

    N-(3-ethylpent-1-yn-3-yl)-2-(3-fluorophenyl)acetamide: Similar structure with a fluorine atom instead of a methyl group.

Uniqueness

N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-5-16(6-2,7-3)17-15(18)12-14-10-8-9-13(4)11-14/h1,8-11H,6-7,12H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXGFNNKIMKIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)CC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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